Calcium 2,3,4,5,6-pentahydroxyhexanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of different calcium compounds involves various starting materials and conditions. For instance, calcium hydroxyapatite (Ca-HA) is synthesized from calcium carbonate and orthophosphoric acid under atmospheric conditions, with the order of reactant addition affecting particle size distribution . Calcium hexaboride (CaB6) powder is produced through the reaction of calcium carbonate with boron carbide and carbon, with the optimal conditions being a holding time of 2.5 hours at 1673 K under vacuum . Additionally, calcium hexa-aluminate is prepared from calcium nitrate and aluminum sulfate solutions at temperatures ranging from 1000°C to 1400°C . These methods demonstrate the diverse approaches to synthesizing calcium compounds, which could be extrapolated to the synthesis of calcium 2,3,4,5,6-pentahydroxyhexanoate.

Molecular Structure Analysis

The molecular structures of calcium compounds are determined using techniques such as X-ray diffractometry. For example, the structure of calcium hexaboride is investigated, revealing that it retains the morphology of boron carbide . In another study, the molecular structure of a calcium acetylide complex is elucidated, showing an acetylide-bridged dimer with specific calcium-carbon bond distances . These insights into the molecular structures of calcium compounds could inform the analysis of the molecular structure of calcium 2,3,4,5,6-pentahydroxyhexanoate.

Chemical Reactions Analysis

Calcium compounds participate in various chemical reactions. The calcium-catalyzed tandem annulation reaction is used to synthesize dihydropyrrolo[1,2-a]quinolines, demonstrating the utility of calcium as a catalyst in organic synthesis . The reactivity of calcium compounds in the removal of lead(II) from aqueous solutions is also studied, indicating their potential in environmental applications . These examples of chemical reactivity could be relevant to understanding the reactions involving calcium 2,3,4,5,6-pentahydroxyhexanoate.

Physical and Chemical Properties Analysis

The physical and chemical properties of calcium compounds are diverse. For instance, the solubility and stability of calcium complexes are investigated, revealing that the choice of ligands and solvent can significantly affect these properties . The spectroscopic data of calcium urate hexahydrate suggest the presence of different types of water molecules in the unit cell, which is important for understanding the compound's hydration state . These studies on the properties of calcium compounds could provide a foundation for analyzing the physical and chemical properties of calcium 2,3,4,5,6-pentahydroxyhexanoate.

Wissenschaftliche Forschungsanwendungen

Mineralization in Osteoblasts

Calcium hydroxide, closely related to Calcium 2,3,4,5,6-pentahydroxyhexanoate, is significant in the field of osteoblast mineralization. It's been used in endodontics, including apexification, to induce mineralization. Calcium ions dissociating from Calcium hydroxide are crucial for osteoblast mineralization, suggesting potential applications of similar calcium compounds in bone health and regeneration (Narita et al., 2010).

Development of Phosphors for Light Emitting Devices

Calcium hydroxyapatite, a bioceramic material related to Calcium 2,3,4,5,6-pentahydroxyhexanoate, has been studied for its potential as a host for rare-earth ions to create phosphors. These phosphors could be utilized in various light emitting devices, opening avenues in lighting and display technologies (Mokoena et al., 2014).

Antimicrobial Applications

In the field of endodontics, Calcium hydroxide, similar to Calcium 2,3,4,5,6-pentahydroxyhexanoate, has been shown to possess antimicrobial properties. Its combination with other agents like chlorhexidine can lead to faster eradication of certain bacteria, indicating potential for use in infection control and treatment (Podbielski et al., 2003).

Environmental Protection

Calcium compounds, closely related to Calcium 2,3,4,5,6-pentahydroxyhexanoate, have been studied for their role in mitigating acid rain stress in plants. Exogenous calcium application can alleviate stress caused by acid rain, suggesting applications in environmental protection and agricultural resilience (Liang & Zhang, 2018).

Medical and Dental Applications

Studies on Calcium hydroxide, related to Calcium 2,3,4,5,6-pentahydroxyhexanoate, have explored its use in dental treatments. For instance, its ability to release calcium and hydroxyl ions makes it a valuable material in endodontics for tissue mineralization and healing processes (Estrela & Pesce, 1996).

Glass and Ceramic Industry

In the glass and ceramic industry, calcium compounds similar to Calcium 2,3,4,5,6-pentahydroxyhexanoate have been investigated for their role in the formation and modification of glass structures. These studies suggest potential applications in the development of new glass and ceramic materials with enhanced properties (Garofalini et al., 2018).

Noninvasive Biological Monitoring

Innovative applications in biotechnology involve the use of calcium sensors for noninvasive monitoring of ionized calcium and pH in body fluids. This has implications for disease diagnosis and health monitoring, showing the versatility of calcium-based compounds in medical technology (Nyein et al., 2016).

Wirkmechanismus

Target of Action

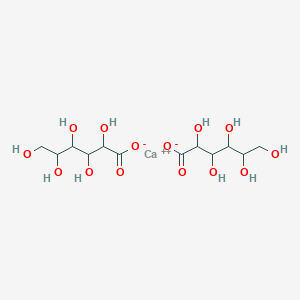

Calcium 2,3,4,5,6-pentahydroxyhexanoate, also known as Calcium Gluconate , is primarily targeted towards maintaining the normal functioning of nerves, muscles, and the heart . It plays a crucial role in maintaining calcium balance in the body .

Mode of Action

The compound interacts with its targets by providing an essential source of calcium, which is necessary for the transmission of nerve impulses, contraction of cardiac, skeletal, and smooth muscle, bone formation, and blood coagulation .

Biochemical Pathways

It is known that the compound plays a vital role in several physiological processes, including nerve transmission, muscle contraction, and maintenance of cell membrane and capillary permeability .

Pharmacokinetics

It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body

Result of Action

The primary result of Calcium Gluconate’s action is the prevention of conditions caused by low calcium levels such as bone loss (osteoporosis), weak bones (osteomalacia/rickets), decreased activity of the parathyroid gland (hypoparathyroidism), and a certain muscle disease (latent tetany) . It can also prevent osteoporosis when taken orally .

Action Environment

The action, efficacy, and stability of Calcium Gluconate can be influenced by various environmental factors. For instance, its solubility in water suggests that hydration levels in the body could potentially impact its bioavailability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Calcium gluconate is an ingredient found in a variety of supplements and vitamins . It is used to lower potassium in the blood or treat magnesium poisoning . It is also used as a mineral supplement when there is insufficient calcium in the diet . Future research may focus on further exploring its uses and potential benefits.

Eigenschaften

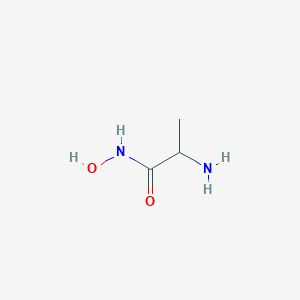

IUPAC Name |

calcium;2,3,4,5,6-pentahydroxyhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEHYRZPVYRGPP-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22CaO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 2,3,4,5,6-pentahydroxyhexanoate | |

CAS RN |

18016-24-5 |

Source

|

| Record name | D-Gluconic acid, calcium salt (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylnaphtho[2,1-b]thiophene](/img/structure/B95850.png)